1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Description

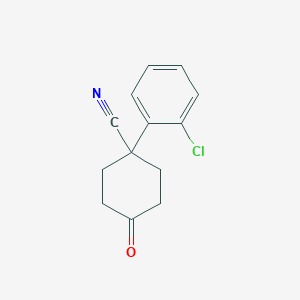

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile is a cyclohexanecarbonitrile derivative featuring a 2-chlorophenyl substituent and a ketone group at the 4-position of the cyclohexane ring. The presence of the electron-withdrawing chlorine atom in the ortho position may influence steric and electronic characteristics, affecting solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMOIQNSDSBDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503807 | |

| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65618-88-4 | |

| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Route

One common and well-documented method involves the use of 2-chlorophenylmagnesium bromide, a Grignard reagent, which reacts with cyclohexanone to form the corresponding tertiary alcohol intermediate. Subsequent oxidation or dehydration steps lead to the formation of the ketone functionality at the 4-position of the cyclohexane ring. The nitrile group is introduced either by direct substitution or via a cyanide source under controlled conditions.

- Reaction Conditions:

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: Controlled low temperatures (0–25°C) to avoid side reactions

- Atmosphere: Inert gas (nitrogen or argon) to prevent moisture interference

- Advantages:

- High regioselectivity for 2-chlorophenyl substitution

- Good yields with controlled temperature and moisture exclusion

- Limitations:

- Requires strict anhydrous conditions

- Grignard reagents are moisture sensitive and require careful handling

Base-Catalyzed Condensation

An alternative method involves the condensation of 2-chlorobenzonitrile with cyclohexanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This approach facilitates the formation of the carbon-carbon bond between the aromatic ring and the cyclohexanone ring, followed by intramolecular rearrangements or further functionalization to yield the target compound.

- Reaction Conditions:

- Solvent: Aprotic solvents such as tetrahydrofuran (THF)

- Temperature: Reflux or elevated temperatures (50–80°C)

- Base: Sodium hydride or potassium tert-butoxide

- Advantages:

- Avoids the use of moisture-sensitive organometallic reagents

- Potentially scalable for industrial applications

- Limitations:

- Requires careful control of reaction time and temperature to prevent side reactions

- Purification may require recrystallization or chromatography

Multi-Step Synthetic Routes

Some protocols involve multi-step synthesis starting from substituted benzyl phosphonates or halogenated benzyl derivatives, which undergo condensation with cyclohexanone or cyclohexyl methyl ketone derivatives under alkaline conditions. These steps are followed by hydrolysis, oxidation, or cyanation to install the carbonyl and nitrile functionalities.

-

- Step 1: Condensation of α-halogen substituted 2-chlorobenzyl phosphonate with cyclohexanone derivatives under alkaline conditions to form alkenyl halide intermediates.

- Step 2: Hydrolysis and oxidation to yield the ketone functional group.

- Step 3: Introduction of the nitrile group via cyanide substitution or dehydration reactions.

-

- Allows for structural modifications and functional group tolerance

- Suitable for complex molecule synthesis and industrial scale-up

- Limitations:

- More complex and time-consuming

- Requires multiple purification steps

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Grignard Reagent Route | 2-chlorophenylmagnesium bromide, cyclohexanone, anhydrous ether, inert atmosphere | High regioselectivity, good yields | Moisture sensitive, requires dry conditions | 70–85 |

| Base-Catalyzed Condensation | 2-chlorobenzonitrile, cyclohexanone, sodium hydride or potassium tert-butoxide, THF, reflux | Avoids organometallics, scalable | Requires temperature control, side reactions possible | 60–75 |

| Multi-Step Phosphonate Route | α-halogen substituted 2-chlorobenzyl phosphonate, cyclohexanone derivatives, alkaline conditions, hydrolysis, cyanide substitution | Functional group tolerance, industrially scalable | Complex, multiple purification steps | 50–70 |

Research Findings and Analysis

Studies have shown that the Grignard reagent approach provides a straightforward and efficient route to 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile with high purity when performed under strictly anhydrous conditions. The reaction proceeds via nucleophilic attack on the cyclohexanone carbonyl, followed by oxidation to install the ketone and nitrile groups.

Base-catalyzed condensation methods have been optimized to improve yield and reduce by-products by fine-tuning the base strength and reaction temperature. These methods are advantageous for industrial synthesis due to the avoidance of sensitive reagents and compatibility with continuous flow reactors.

Multi-step synthetic routes involving halogenated benzyl phosphonates have been patented for their applicability in large-scale production, highlighting the importance of process simplicity, cost-effectiveness, and raw material availability. The key innovation lies in the condensation step under alkaline conditions to form intermediates that can be efficiently converted to the target compound.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile has been investigated for its potential as an anticancer agent . Research indicates that it may inhibit critical signaling pathways involved in cancer progression, particularly the Raf/MEK/MAPK pathway, which is crucial for cell proliferation and survival in various cancer types .

Anticancer Activity

- Mechanism of Action : The compound's ability to interact with specific kinases in cancer signaling pathways suggests it could be developed into a therapeutic agent targeting tumors.

- Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, indicating its potential utility in drug development .

Drug Development

The compound serves as a lead compound in the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance its therapeutic efficacy and selectivity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological properties. The presence of the chlorophenyl group influences lipophilicity and biological target interactions, making it a candidate for further modification to improve potency and reduce side effects .

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary studies suggest moderate toxicity, necessitating further investigation into its safety and environmental impact .

Environmental Impact

Research into the environmental impact of this compound indicates that it may pose risks if not managed properly. Studies using artificial neural networks (ANNs) have been employed to estimate the life-cycle impacts of chemicals like this one, focusing on categories such as global warming potential and ecotoxicity .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorine vs. Fluorine

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

- Molecular Formula: C₁₃H₁₂FNO

- Molecular Weight : 217.24 g/mol

- Key Differences: The fluorine atom in the para position reduces steric hindrance compared to the ortho-chlorine substituent in the target compound.

- Applications : Used in synthetic intermediates for pharmaceuticals, though its biological activity remains understudied .

1-(2-Chlorophenyl)ethanone

- Molecular Formula : C₈H₇ClO

- Molecular Weight : 154.59 g/mol

- Key Differences :

Positional Isomerism: Ortho vs. Para Substitution

5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile

- Molecular Formula: C₁₄H₁₄ClNO

- Molecular Weight : 247.72 g/mol

- Key Differences: The oxo group at the 3-position (vs. 4-position in the target compound) alters ring conformation and hydrogen-bonding capabilities.

- Structural Insights : Crystallographic studies reveal a chair conformation with intermolecular C–H···O interactions stabilizing the lattice .

4-Oxo-1-phenylcyclohexanecarbonitrile

Complex Derivatives: Multi-Substituted Analogs

3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile

- Molecular Formula : C₃₃H₂₃F₂N₂O₂

- Molecular Weight : 541.55 g/mol

- Key Differences :

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Substituent Impact on Properties

Research Findings and Implications

Biological Activity

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound that has garnered attention for its potential biological activities. It is characterized by a cyclohexane ring, a carbonitrile group, and a chlorophenyl substituent. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 233.68 g/mol

- Structure : The compound features a cyclohexane ring with a carbonyl and nitrile functional group, along with a chlorinated phenyl group.

The biological activity of this compound is largely attributed to its ability to bind to enzymes or receptors, thereby altering their activity. The chlorophenyl group allows for π-π interactions with aromatic residues in proteins, while the nitrile and carbonyl groups can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Cancer Treatment : Similar compounds have shown efficacy in inhibiting cancer-related signaling pathways, such as the Raf/MEK/MAPK pathway, which is crucial for cell proliferation and survival in cancer cells.

- Central Nervous System Disorders : Compounds within this class are being investigated for their potential as modulators of neurotransmitter systems, particularly in conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClN | Contains a chlorine atom on the phenyl ring |

| 1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile | CHBrN | Bromine substitution may alter reactivity |

| 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | CHF | Fluorine substitution affects lipophilicity |

Study on Enzyme Inhibition

A study examining the enzyme inhibition properties of this compound found that it effectively inhibits certain kinases involved in cancer signaling pathways. The inhibition was quantified using IC values, demonstrating significant potency compared to control compounds.

Neuropharmacological Evaluation

In preclinical studies, the compound was assessed for its effects on muscarinic receptors, which are implicated in cognitive functions. Results indicated that it may enhance cholinergic signaling, suggesting potential benefits for cognitive disorders .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile?

Methodological Answer:

The synthesis of this compound can be optimized via cyclocondensation or functionalization of pre-existing cyclohexanone derivatives. For example, analogous compounds like 6-(4-Chloro-3-nitrophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile are synthesized by reacting intermediates with ethyl chloroacetate, hydrazine hydrate, or 4-chloroaniline under reflux conditions in polar aprotic solvents (e.g., DMF or THF) . Key steps include maintaining anhydrous conditions to prevent hydrolysis of the nitrile group and monitoring reaction progress via TLC or HPLC.

Basic: How can the purity and structural integrity of this compound be confirmed?

Methodological Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 10.8650 Å, b = 14.0010 Å, c = 14.3021 Å, β = 94.697°) provide definitive bond angles and torsion angles (e.g., C–C–C angles ≈ 115–122°) .

- NMR spectroscopy : and NMR can confirm the presence of the 2-chlorophenyl group (δ ≈ 7.3–7.5 ppm for aromatic protons) and the cyclohexanone carbonyl (δ ≈ 210 ppm in ) .

- Mass spectrometry : High-resolution MS (HRMS) should match the theoretical molecular ion peak for (exact mass: 246.0564) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Cross-validation : Combine XRD data (to resolve stereochemistry) with dynamic NMR experiments (to study ring-flipping in cyclohexanone) .

- Computational modeling : Density Functional Theory (DFT) can predict chemical shifts and optimize geometry to match experimental data .

- Chromatographic purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate enantiomers or eliminate byproducts .

Advanced: What computational methods predict the reactivity of this compound in cyclization reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO may drive nucleophilic attacks .

- Transition State Modeling : Use software like Gaussian or ORCA to simulate intermediates in cyclization reactions (e.g., forming benzo[g]chromene derivatives) .

- Solvent Effects : Apply the Conductor-like Screening Model (COSMO) to predict solvation effects on reaction pathways .

Advanced: What derivatization strategies enhance the biological activity of this compound?

Methodological Answer:

- Heterocyclic Functionalization : React the nitrile group with hydrazine hydrate to form tetrazolo[1,5-a]pyrimidine derivatives, which are bioactive scaffolds .

- Ring Expansion : Treat with D-sugars or formaldehyde under acidic conditions to generate spirocyclic analogs for antimicrobial testing .

- Electrophilic Substitution : Introduce halogen or nitro groups at the 4-oxocyclohexane ring via Friedel-Crafts acylation to modulate pharmacokinetic properties .

Basic: How does the steric and electronic environment of the 2-chlorophenyl group influence reactivity?

Methodological Answer:

- Steric Effects : The ortho-chloro substituent creates steric hindrance, reducing nucleophilic attack on the adjacent carbonyl. This is confirmed by XRD data showing distorted dihedral angles (e.g., C2–C3–C31 ≈ 177.7°) .

- Electronic Effects : The electron-withdrawing chloro group increases the electrophilicity of the nitrile, as evidenced by IR stretching frequencies (ν ≈ 2230 cm⁻¹) .

Advanced: What analytical challenges arise in studying tautomerism in 4-oxocyclohexanecarbonitrile derivatives?

Methodological Answer:

- Dynamic NMR : Low-temperature NMR (e.g., at −40°C in CDCl₃) can "freeze" keto-enol tautomers, revealing distinct proton signals .

- Isotopic Labeling : Use -labeled water to track oxygen exchange in the cyclohexanone ring, confirming tautomeric equilibrium .

- Theoretical Studies : Compare experimental IR spectra with DFT-calculated vibrational modes for enol vs. keto forms .

Basic: What are key safety considerations when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.